6-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
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Overview
Description
6-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound that belongs to the class of boronic esters. These compounds are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds . The presence of the fluorine atom and the methoxy group in the pyridine ring enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the reaction of 6-fluoro-2-methoxypyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors are often employed to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boron group, typically using a proton source, to yield the corresponding fluoropyridine.
Common Reagents and Conditions
Palladium Catalysts: Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0) and bis(triphenylphosphine)palladium(II) chloride.
Bases: Potassium carbonate and sodium hydroxide are frequently used to facilitate the reactions.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and ethanol are commonly used solvents.
Major Products
Suzuki-Miyaura Coupling: The major product is a biaryl or a substituted alkene, depending on the nature of the halide used.
Protodeboronation: The major product is 6-fluoro-2-methoxypyridine.
Scientific Research Applications
6-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound is used in the development of new drugs, especially those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique reactivity.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine primarily involves its role as a boronic ester in the Suzuki-Miyaura coupling reaction. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the palladium center.
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine-5-boronic acid pinacol ester: This compound is similar in structure but lacks the fluorine atom, which affects its reactivity and stability.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar boronic ester group but differs in the position of the fluorine atom, which can influence its chemical behavior.
Uniqueness
The presence of both the fluorine atom and the methoxy group in 6-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine makes it unique. The fluorine atom enhances the compound’s stability and reactivity, while the methoxy group provides additional sites for chemical modification .
Properties
Molecular Formula |
C12H17BFNO3 |
---|---|
Molecular Weight |
253.08 g/mol |
IUPAC Name |
6-fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C12H17BFNO3/c1-11(2)12(3,4)18-13(17-11)8-6-7-9(14)15-10(8)16-5/h6-7H,1-5H3 |
InChI Key |
CJBCKFTZANUJMV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)F)OC |
Origin of Product |
United States |
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